molecular formula C5H3Cl2NO2S B041607 6-chloropyridine-3-sulfonyl Chloride CAS No. 6684-39-5

6-chloropyridine-3-sulfonyl Chloride

Cat. No. B041607
CAS RN: 6684-39-5
M. Wt: 212.05 g/mol
InChI Key: QXZKKHONVQGXAK-UHFFFAOYSA-N
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Patent
US08299111B2

Procedure details

A solution of 10 g (79.2 mmol) of 3-amino-6-chloropyridine in concentrated HCl (16 mL) and glacial acetic acid (89 mL) was cooled to 10° C. in an ice batch. 5.46 g (79.2 mmol) of sodium nitrite were added portionwise keeping the temperature below 15° C. The mixture was stirred for 1 h, then added dropwise to a solution of sulfur dioxide (ca. 27 mL), 2.77 g (16.2 mmol) of copper (II) chloride dihydrate and acetic acid (59 mL) in water (11 mL) over 10 min at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice/water (300 mL) and stirred for a further 15 min The resultant precipitate was isolated by filtration, washed with water (2×100 mL) and dried under reduced pressure to afford 12.99 g of 6-chloro-pyridine-3-sulfonyl chloride; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.62 (1 H, d, J=8.31 Hz), 8.26 (1 H, dd, J=8.56, 2.69 Hz), 9.04 (1 H, d, J=2.69 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
89 mL
Type
solvent
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Quantity
2.77 g
Type
catalyst
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.N([O-])=O.[Na+].[S:13](=[O:15])=[O:14].[ClH:16]>C(O)(=O)C.O.O.O.[Cu](Cl)Cl>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:7][CH:6]=1 |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=NC(=CC1)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Name
Quantity
89 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
S(=O)=O
Name
Quantity
11 mL
Type
solvent
Smiles
O
Name
Quantity
2.77 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl
Name
Quantity
59 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.